![molecular formula C20H22N2O3 B4878084 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4878084.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide, also known as BPBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPBM is a selective antagonist of the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activation of this receptor, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide can modulate the release of dopamine, a neurotransmitter that plays a crucial role in reward processing and motivation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have significant effects on the biochemical and physiological processes involved in addiction, depression, schizophrenia, and Parkinson's disease. In addiction, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to reduce drug-seeking behavior and prevent relapse. In depression, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to improve mood and reduce anhedonia. In schizophrenia, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to improve cognitive function and reduce positive symptoms. In Parkinson's disease, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to improve motor function and reduce dyskinesia.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide also has some limitations, including its high cost, limited availability, and potential for off-target effects.
Future Directions
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide. One direction is to investigate its potential use in combination therapy with other drugs for the treatment of addiction, depression, schizophrenia, and Parkinson's disease. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to fully understand the long-term effects and safety profile of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been investigated for its potential use in the treatment of addiction, depression, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(21-17-7-8-18-19(13-17)25-12-11-24-18)16-5-3-15(4-6-16)14-22-9-1-2-10-22/h3-8,13H,1-2,9-12,14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILHBFWILGBUFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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